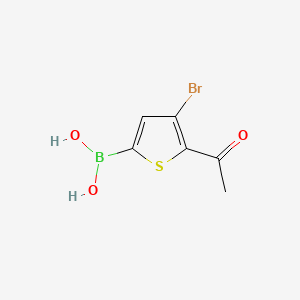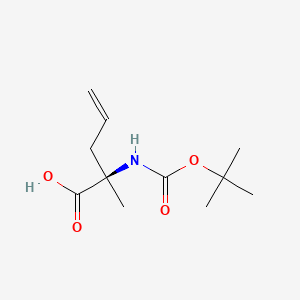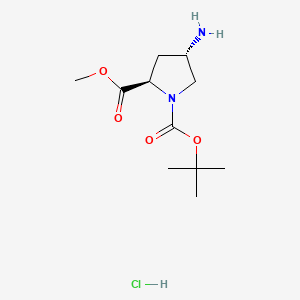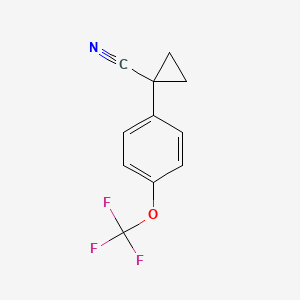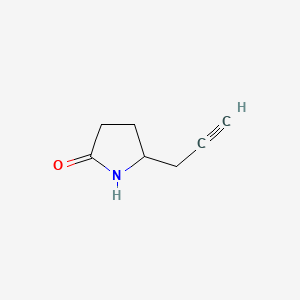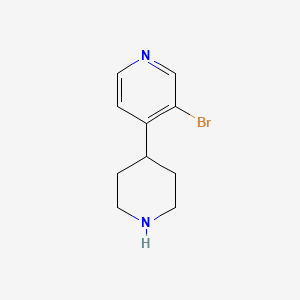![molecular formula C9H8BrNO2 B595566 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1246651-99-9](/img/structure/B595566.png)
7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an oxazinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Cyclization: Formation of the oxazinone ring through cyclization reactions.
Methylation: Introduction of a methyl group at the 5th position.
The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and cyclization can be achieved using various catalysts and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-2(4H)-one: Similar structure but with a different position of the oxazinone ring.
5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom at the 7th position.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 5th position.
Uniqueness
The presence of both the bromine atom at the 7th position and the methyl group at the 5th position makes 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-bromo-5-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSDCEZFENKVMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
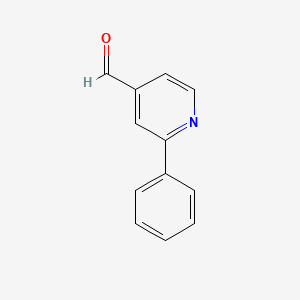
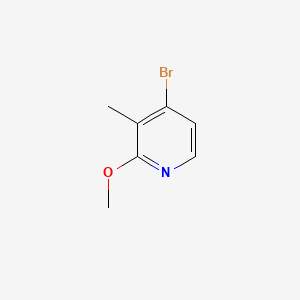
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/new.no-structure.jpg)
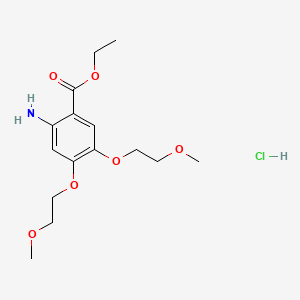
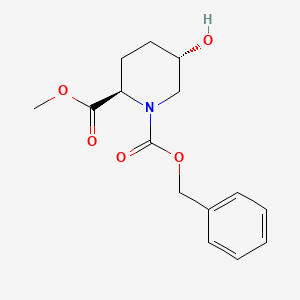
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)
